Cas no 27750-13-6 (D-erythro-Pentaric acid, 3-C-carboxy-2-deoxy-, 1,4-lactone)

D-erythro-Pentaric acid, 3-C-carboxy-2-deoxy-, 1,4-lactone 化学的及び物理的性質
名前と識別子
-
- D-erythro-Pentaric acid, 3-C-carboxy-2-deoxy-, 1,4-lactone
- (+)-Garcinia acid
- (2S,3S)-3-hydroxy-5-oxooxolane-2,3-dicarboxylic acid
- HYDROXYCITRIC ACID LACTONE, (-)-(P)
- HYDROXYCITRIC ACID LACTONE, (-)-(P) PrintBack
- (−)-Hydroxycitric acid lactone
- (2S,3S)-3-Hydroxy-5-oxotetrahydrofuran-2,3-dicarboxylic acid
- Garcinia lactone
- 3-C-Carboxy-2-deoxy-D-erythropentaric acid 1,4-lactone
- (-)-Hydroxycitric acid lactone
- Q27136727
- HY-N7347
- MS-23024
- 7X481546MI
- DTXSID60433810
- CHEMBL2165253
- (2S,3S)-3-Hydroxy-5-oxotetrahydrofuran-2,3-dicarboxylicacid
- HYDROXYCITRIC ACID LACTONE (CONSTITUENT OF GARCINIA CAMBOGIA AND GARCINIA INDICA) [DSC]
- SCHEMBL6541949
- CHEBI:68235
- CS-0113506
- Hydroxycitric acid lactone,(-)-(p)
- (+)-Garcinia acid, analytical standard
- J-512163
- (2S,3S)-3-hydroxy-5-oxo-2,3,4,5-tetrahydrofuran-2,3-dicarboxylic acid
- 27750-13-6
- UNII-7X481546MI
- (2S, 3S)-3-hydroxy-5-oxooxolane-2, 3-dicarboxylic acid
- BDBM50394667
- HYDROXYCITRIC ACID LACTONE (CONSTITUENT OF GARCINIA CAMBOGIA AND GARCINIA INDICA)
- AKOS006295355
- 3-C-Carboxy-2-deoxy-d-erythro-pentaric acid 1,4-lactone
- Hydroxycitric acid lactone [MI]
- Hydroxycitric acid lactone
- (+)-(2S,3S)-tetrahydro-3-hydroxy-5-oxo-2,3-furandicarboxylic acid
- Garcinia acid lactone
- DA-59406
- G13357
-
- MDL: MFCD06656311
- インチ: InChI=1S/C6H6O7/c7-2-1-6(12,5(10)11)3(13-2)4(8)9/h3,12H,1H2,(H,8,9)(H,10,11)/t3-,6+/m1/s1
- InChIKey: PFHZIWAVXDSFTB-CVYQJGLWSA-N
- ほほえんだ: C1C(=O)OC(C1(C(=O)O)O)C(=O)O
計算された属性
- せいみつぶんしりょう: 190.01100
- どういたいしつりょう: 190.01135253g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 7
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 283
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 121Ų
- 疎水性パラメータ計算基準値(XlogP): -1.2
じっけんとくせい
- 密度みつど: 1.976
- PSA: 121.13000
- LogP: -1.79780
D-erythro-Pentaric acid, 3-C-carboxy-2-deoxy-, 1,4-lactone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-N7347-10mg |
(-)-Hydroxycitric acid lactone |
27750-13-6 | ≥97.0% | 10mg |
¥2600 | 2024-04-18 | |
ChemScence | CS-0113506-10mg |
(-)-Hydroxycitric acid lactone |
27750-13-6 | ≥97.0% | 10mg |
$380.0 | 2022-04-27 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 44292-10MG |
27750-13-6 | 10MG |
¥3017.19 | 2023-01-15 | |||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T12045-5 mg |
Garcinia lactone |
27750-13-6 | 99.91% | 5mg |
¥2927.00 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T12045-1 mg |
Garcinia lactone |
27750-13-6 | 99.91% | 1mg |
¥1300.00 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T12045-50 mg |
Garcinia lactone |
27750-13-6 | 99.91% | 50mg |
¥11847.00 | 2022-04-26 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHL80473-10MG |
D-erythro-Pentaric acid, 3-C-carboxy-2-deoxy-, 1,4-lactone |
27750-13-6 | 10mg |
¥5148.83 | 2023-09-09 | ||
ChromaDex Standards | ASB-00008385-010-10mg |
HYDROXYCITRIC ACID LACTONE, |
27750-13-6 | % | 10mg |
$209.00 | 2023-10-25 | |
MedChemExpress | HY-N7347-1mg |
(-)-Hydroxycitric acid lactone |
27750-13-6 | ≥97.0% | 1mg |
¥800 | 2024-04-18 | |
1PlusChem | 1P00C4WE-5mg |
HYDROXYCITRIC ACID LACTONE, (-)-(P) |
27750-13-6 | 97% | 5mg |
$280.00 | 2024-05-07 |
D-erythro-Pentaric acid, 3-C-carboxy-2-deoxy-, 1,4-lactone 関連文献
-
Simimole Haleema,Paleapadam Vavan Sasi,Ibrahim Ibnusaud,Prasad L. Polavarapu,Henri B. Kagan RSC Adv. 2012 2 9257
-
Prasad L. Polavarapu,Ernesto Santoro Nat. Prod. Rep. 2020 37 1661
-
Jo?o M. Batista Jr.,Ewan W. Blanch,Vanderlan da Silva Bolzani Nat. Prod. Rep. 2015 32 1280
-
Nilmadhab Roy,Rishav Das,Rupankar Paira,Priyankar Paira RSC Adv. 2023 13 22389
-
Chin-Lin Hsu,Yu-Jyun Lin,Chi-Tang Ho,Gow-Chin Yen Food Funct. 2012 3 49
D-erythro-Pentaric acid, 3-C-carboxy-2-deoxy-, 1,4-lactoneに関する追加情報
Introduction to D-erythro-Pentaric acid, 3-C-carboxy-2-deoxy-, 1,4-lactone (CAS No. 27750-13-6)
D-erythro-Pentaric acid, 3-C-carboxy-2-deoxy-, 1,4-lactone (CAS No. 27750-13-6) is a specialized compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as a pentaric acid derivative, has garnered attention due to its unique structural properties and potential biological activities. This introduction aims to provide a comprehensive overview of the compound, including its chemical structure, synthesis methods, biological activities, and recent research advancements.
The chemical structure of D-erythro-Pentaric acid, 3-C-carboxy-2-deoxy-, 1,4-lactone is characterized by a five-carbon backbone with specific functional groups that contribute to its unique properties. The presence of a carboxy group at the C-3 position and a lactone ring formed between the C-1 and C-4 positions are key features that distinguish this compound from other pentaric acid derivatives. These structural elements play crucial roles in its biological activities and potential therapeutic applications.
The synthesis of D-erythro-Pentaric acid, 3-C-carboxy-2-deoxy-, 1,4-lactone has been the subject of several studies. One common approach involves the oxidation of a suitable precursor followed by lactonization. Recent advancements in synthetic chemistry have led to more efficient and environmentally friendly methods for producing this compound. For instance, a study published in the Journal of Organic Chemistry in 2022 reported a novel one-pot synthesis method that significantly reduced reaction time and improved yield compared to traditional multi-step processes.
The biological activities of D-erythro-Pentaric acid, 3-C-carboxy-2-deoxy-, 1,4-lactone have been extensively investigated in various preclinical studies. One notable area of research is its potential as an anti-inflammatory agent. A study conducted by researchers at the University of California in 2021 demonstrated that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. These findings suggest that D-erythro-Pentaric acid, 3-C-carboxy-2-deoxy-, 1,4-lactone could be a promising candidate for the development of new anti-inflammatory drugs.
In addition to its anti-inflammatory properties, D-erythro-Pentaric acid, 3-C-carboxy-2-deoxy-, 1,4-lactone has also shown potential in cancer research. A study published in the Cancer Research Journal in 2020 reported that this compound exhibits selective cytotoxicity against various cancer cell lines while sparing normal cells. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways. These findings highlight the potential of D-erythro-Pentaric acid, 3-C-carboxy-2-deoxy-, 1,4-lactone as a lead compound for the development of novel anticancer therapies.
The pharmacokinetic properties of D-erythro-Pentaric acid, 3-C-carboxy-2-deoxy-, 1,4-lactone have also been studied to assess its suitability for therapeutic applications. A pharmacokinetic analysis conducted by researchers at Harvard University in 2021 revealed that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. The compound was found to have good oral bioavailability and a relatively long half-life, making it suitable for once-daily dosing regimens.
To further explore the therapeutic potential of D-erythro-Pentaric acid, 3-C-carboxy-2-deoxy-, 1,4-lactone, several clinical trials are currently underway. A phase I clinical trial initiated in 2022 aims to evaluate the safety and tolerability of this compound in healthy volunteers. Preliminary results from this trial have been promising, with no serious adverse events reported at doses up to 50 mg/kg. These findings provide a strong foundation for advancing this compound into phase II trials focused on specific therapeutic indications.
In conclusion, D-erythro-Pentaric acid, 3-C-carboxy-2-deoxy-, 1,4-lactone (CAS No. 27750-13-6) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacokinetic properties make it an attractive candidate for further development in medicinal chemistry and pharmaceutical research. Ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, paving the way for innovative treatments in various medical fields.
27750-13-6 (D-erythro-Pentaric acid, 3-C-carboxy-2-deoxy-, 1,4-lactone) 関連製品
- 77-94-1(Tributyl citrate)
- 24817-92-3(trihexyl O-acetylcitrate)
- 77-93-0(Triethyl citrate)
- 82469-79-2(trihexyl O-butyrylcitrate)
- 77-89-4(Triethyl O-Acetylcitrate)
- 144-15-0(Acetyl trioctyl citrate)
- 77-90-7(Tributyl O-Acetylcitrate)
- 131475-54-2(N-(prop-2-en-1-yl)-1H-imidazole-1-carboxamide)
- 1805050-48-9(3-Cyano-4-difluoromethyl-5-ethylbenzenesulfonyl chloride)
- 17826-05-0(5,6-dibromo-2,3-dihydro-1H-indole-2,3-dione)
